molecular formula C10H18 B14596229 5-Ethyl-5-methyl-3-heptyne CAS No. 61228-10-2

5-Ethyl-5-methyl-3-heptyne

Cat. No.: B14596229
CAS No.: 61228-10-2
M. Wt: 138.25 g/mol
InChI Key: YHNZUFTUGJAEPN-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-3-heptyne is an organic compound with the molecular formula C₁₀H₁₈. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where an ethyl group and a methyl group are attached to the same carbon atom in the heptyne chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction of 5-ethyl-5-methyl-1-heptyne with a strong base like sodium amide (NaNH₂) followed by the addition of an appropriate alkyl halide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyl-3-heptyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-5-methyl-3-heptyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyl-3-heptyne involves its interaction with various molecular targets. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    3-Heptyne: A simpler alkyne with a similar carbon chain length but without the ethyl and methyl substituents.

    5-Methyl-3-heptyne: Similar structure but lacks the ethyl group.

    5-Ethyl-3-heptyne: Similar structure but lacks the methyl group.

Uniqueness

5-Ethyl-5-methyl-3-heptyne is unique due to the presence of both ethyl and methyl groups on the same carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other similar alkynes and contributes to its specific chemical behavior .

Properties

CAS No.

61228-10-2

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

5-ethyl-5-methylhept-3-yne

InChI

InChI=1S/C10H18/c1-5-8-9-10(4,6-2)7-3/h5-7H2,1-4H3

InChI Key

YHNZUFTUGJAEPN-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C)(CC)CC

Origin of Product

United States

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